molecular formula C18H22BrN3O2 B4470455 N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide

N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide

Cat. No.: B4470455
M. Wt: 392.3 g/mol
InChI Key: QRZYREQXFKYXAE-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a brominated phenyl group

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-11(2)15-10-17(24-21-15)16-5-4-8-22(16)18(23)20-13-6-7-14(19)12(3)9-13/h6-7,9-11,16H,4-5,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZYREQXFKYXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC(=NO3)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide.

    Bromination of the Phenyl Ring: The bromination of the phenyl ring is usually achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The final step involves coupling the brominated phenyl group with the oxazole and pyrrolidine rings. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring opening.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.

    Reduction: Reduction of the oxazole ring can yield an open-chain amine.

    Substitution: Substitution of the bromine atom can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide depends on its specific application:

    Pharmacological Effects: The compound may interact with specific receptors or enzymes, leading to inhibition or activation of biological pathways. The brominated phenyl group and the oxazole ring are key structural features that contribute to its binding affinity and specificity.

    Materials Science: In materials science, the compound’s electronic properties are influenced by the conjugation between the phenyl, oxazole, and pyrrolidine rings, which can affect its conductivity or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
  • N-(4-Bromo-3-methylphenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide
  • N-(4-Bromo-3-methylphenyl)-3-(4-(methylthio)phenyl)acrylamide

Uniqueness

N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide is unique due to the presence of both the oxazole and pyrrolidine rings, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
Reactant of Route 2
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N-(4-Bromo-3-methylphenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide

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